2-(3-Bromophenyl)imidazo[1,2-a]pyridine
Overview
Description
Synthesis Analysis
The synthesis of 2-(3-Bromophenyl)imidazo[1,2-a]pyridine derivatives can involve several pathways, including palladium-catalyzed cascade reactions and one-pot synthesis methods. For instance, a novel and efficient synthesis pathway has been developed for indeno[1',2':4,5]imidazo[1,2-a]pyridin-11-ones from 2-(2-bromophenyl)imidazo[1,2-a]pyridine, utilizing palladium-catalyzed CO insertion and C-H bond activation (Ju Zhang, Xinying Zhang, & Xuesen Fan, 2016).
Molecular Structure Analysis
The molecular structure of imidazo[1,2-a]pyridines can be modified to exhibit different chemical and physical properties. The orientation in the bromination of imidazo[1,2-a]pyridines, for example, is influenced by the position of the hydrogen atom, demonstrating the specificity of substitution reactions at the molecular level (S. N. Godovikova & Y. Gol'dfarb, 1965).
Scientific Research Applications
1. Synthesis of Imidazo[1,2-a]pyridines
- Application : Imidazo[1,2-a]pyridines are synthesized using metal-free protocols, which are more environmentally friendly .
- Method : The synthesis is based on the condensation of 2-aminopyridine with various substrates, mainly carbonyl compounds or alkenes .
- Results : This method has been effectively applied in the preparation of important drugs and promising drug candidates .
2. Antituberculosis Agents
- Application : Imidazo[1,2-a]pyridine analogues have been developed as antituberculosis agents .
- Method : The development of these compounds is based on the structure–activity relationship, mode-of-action, and various scaffold hopping strategies .
- Results : Some imidazo[1,2-a]pyridine analogues exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
Safety And Hazards
Future Directions
Imidazo[1,2-a]pyridines are recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character . Therefore, the future directions of “2-(3-Bromophenyl)imidazo[1,2-a]pyridine” could be in the field of medicinal chemistry and material science.
properties
IUPAC Name |
2-(3-bromophenyl)imidazo[1,2-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN2/c14-11-5-3-4-10(8-11)12-9-16-7-2-1-6-13(16)15-12/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKQIBJOTAFMVCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)C3=CC(=CC=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70357795 | |
Record name | 2-(3-bromophenyl)imidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70357795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromophenyl)imidazo[1,2-a]pyridine | |
CAS RN |
419557-33-8 | |
Record name | 2-(3-bromophenyl)imidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70357795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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